N-(4-bromo-2-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Description
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2/c1-10-9-12(19)7-8-14(10)21-18(23)17(22)16-11(2)20-15-6-4-3-5-13(15)16/h3-9,20H,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWLBUCDLIAETH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of N-(4-bromo-2-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
This compound is a synthetic compound that falls within the category of indole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:
- Enzyme Inhibition : Many indole derivatives act as inhibitors of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
- Receptor Modulation : Compounds like this one may interact with serotonin receptors, potentially influencing mood and anxiety levels.
Anticancer Activity
Studies have shown that indole derivatives can exhibit significant anticancer properties. The mechanism often involves:
- Inducing apoptosis (programmed cell death) in cancer cells.
- Inhibiting cell proliferation by interfering with cell cycle progression.
Neuroprotective Effects
Research indicates that some indole derivatives possess neuroprotective properties, which may be beneficial in conditions such as:
- Alzheimer's disease
- Parkinson's disease
These effects are often linked to the compound's ability to reduce oxidative stress and inflammation in neuronal tissues.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of indole derivatives, including compounds similar to this compound. The results demonstrated that these compounds inhibited the growth of various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 5 to 15 µM.
Case Study 2: Neuroprotection
In a preclinical model of neurodegeneration, a related indole derivative was shown to protect neuronal cells from oxidative damage induced by hydrogen peroxide. The compound significantly reduced markers of oxidative stress and apoptosis, suggesting potential therapeutic applications in neurodegenerative diseases.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Reference Study |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits proliferation | Journal of Medicinal Chemistry |
| Anti-inflammatory | COX/LOX inhibition | Phytochemistry Reviews |
| Neuroprotective | Reduces oxidative stress | Neuroscience Letters |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties of Selected Analogs
Q & A
Q. What are the optimal synthetic pathways for preparing N-(4-bromo-2-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including acylation and condensation steps. Key steps include:
- Acylation : Reacting 2-methylindole with oxalyl chloride to form the oxoacetamide intermediate.
- Condensation : Coupling the intermediate with 4-bromo-2-methylaniline under basic conditions (e.g., using triethylamine in dichloromethane) .
- Optimization : Control reaction temperature (0–5°C for acylation, room temperature for condensation) and solvent purity to minimize side reactions. Monitor progress via TLC or HPLC .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer :
- 1H NMR : Identify aromatic protons from the bromophenyl group (δ 7.2–7.8 ppm) and indole protons (δ 6.8–7.5 ppm). The methyl groups on the indole (δ ~2.4 ppm) and phenyl ring (δ ~2.1 ppm) should integrate correctly .
- 13C NMR : Confirm carbonyl groups (amide C=O at ~165 ppm, ketone C=O at ~190 ppm) .
- IR : Detect N-H stretches (~3300 cm⁻¹ for amide) and C=O stretches (~1680 cm⁻¹) .
Q. What solvents and catalysts are recommended for its purification and stabilization?
- Methodological Answer :
- Purification : Use column chromatography with silica gel and eluents like ethyl acetate/hexane (3:7 ratio). Recrystallize from ethanol or DCM/hexane mixtures .
- Stabilization : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis of the amide bond. Avoid prolonged exposure to light due to the bromine substituent .
Advanced Research Questions
Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : The bromine at the 4-position on the phenyl ring activates the ring for NAS. Design experiments using:
- Electrophilic partners : Substitute bromine with amines or thiols under Pd catalysis (e.g., Buchwald-Hartwig conditions).
- Kinetic studies : Compare reaction rates with non-brominated analogs to quantify electronic effects. Monitor via LC-MS and 19F NMR (if fluorine tags are used) .
Q. What strategies can resolve contradictions in biological activity data across studies (e.g., varying IC50 values)?
- Methodological Answer :
- Purity verification : Re-analyze batches via HPLC (>98% purity) and elemental analysis.
- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
- Orthogonal assays : Validate activity using SPR (surface plasmon resonance) for binding affinity and in vivo models for functional validation .
Q. How can computational methods predict the compound’s interaction with biological targets (e.g., kinases)?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina with crystal structures of target kinases (e.g., EGFR PDB: 1M17). Focus on the indole moiety’s π-π stacking with catalytic lysine residues.
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Validate predictions with mutagenesis studies (e.g., K721A mutation in EGFR) .
Q. What role does the methyl group on the indole ring play in modulating solubility and membrane permeability?
- Methodological Answer :
- LogP measurement : Compare experimental LogP (via shake-flask method) with analogs lacking the methyl group.
- Permeability assays : Use Caco-2 cell monolayers to quantify apparent permeability (Papp). The methyl group likely increases lipophilicity, enhancing permeability but reducing aqueous solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
